GlyT1 Inhibitor 1
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Overview
Description
GlyT1 Inhibitor 1 is a novel, potent, and selective inhibitor of glycine transporter 1 (GlyT1). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of cognitive impairments associated with schizophrenia and other central nervous system disorders . By inhibiting GlyT1, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing neurotransmission and cognitive function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GlyT1 Inhibitor 1 involves multiple steps, including the attachment of extended lipophilic aryl groups to the nitrogen atom of sarcosine . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: GlyT1 Inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
GlyT1 Inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of glycine in neurotransmission and synaptic function.
Biology: Investigated for its effects on cellular processes and signaling pathways involving glycine.
Medicine: Explored as a potential treatment for cognitive impairments associated with schizophrenia, Alzheimer’s disease, and other central nervous system disorders
Mechanism of Action
GlyT1 Inhibitor 1 exerts its effects by inhibiting the glycine transporter 1, which is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, the compound increases the concentration of glycine in the synaptic cleft, thereby enhancing the activation of N-methyl-D-aspartate (NMDA) receptors. This leads to improved neurotransmission and cognitive function . The inhibitor locks GlyT1 in an inward-open conformation and binds at the intracellular gate of the release pathway, overlapping with the glycine release site .
Comparison with Similar Compounds
GlyT1 Inhibitor 1 is unique in its high potency and selectivity for glycine transporter 1. Similar compounds include:
Bitopertin: Another GlyT1 inhibitor with a different chemical structure and pharmacokinetic profile.
PF-03463275: A competitive GlyT1 inhibitor currently undergoing Phase II trials.
SSR504734: A non-sarcosine-based inhibitor that binds to an outward pocket of GlyT1.
Compared to these compounds, this compound offers distinct advantages in terms of potency, selectivity, and therapeutic potential .
Properties
IUPAC Name |
3-[2-(2-methylpyridin-4-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carbonyl]-4-propan-2-yloxybenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14(2)29-21-5-4-16(10-23)9-19(21)22(28)26-11-17-12-27(25-20(17)13-26)18-6-7-24-15(3)8-18/h4-9,12,14H,11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEHAYBWEMOJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2C=C3CN(CC3=N2)C(=O)C4=C(C=CC(=C4)C#N)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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